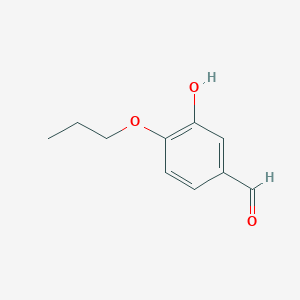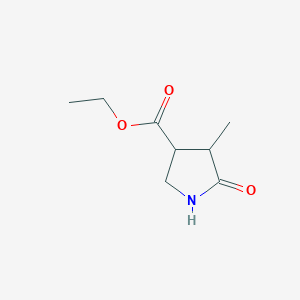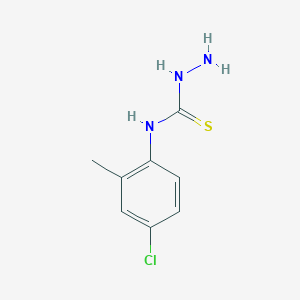
1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-
Vue d'ensemble
Description
1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms This compound is notable for its unique structural features, including a chloro substituent at the 5-position, an ethynyl group at the 4-position, and two methyl groups at the 1- and 3-positions
Méthodes De Préparation
The synthesis of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide . This method allows for the efficient formation of the pyrazole ring with the desired substituents.
Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. For instance, the use of iron chloride and polyvinyl pyrrolidine as catalysts can accelerate the addition of reactants and facilitate intramolecular cyclization, resulting in high yields .
Analyse Des Réactions Chimiques
1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro substituent at the 5-position can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, iron chloride for cyclization, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted pyrazoles with modified functional groups, which can further enhance the compound’s chemical properties .
Applications De Recherche Scientifique
1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and can be used in various organic transformations.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, including polymers and advanced coatings
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl and chloro substituents play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate different biological pathways, contributing to its diverse pharmacological effects .
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole, 3,5-dimethyl-: Lacks the chloro and ethynyl substituents, resulting in different chemical reactivity and biological activity.
1H-Pyrazole, 4-ethynyl-3,5-dimethyl-: Similar structure but without the chloro substituent, affecting its overall properties.
1H-Pyrazole, 5-chloro-3,4-dimethyl-: Lacks the ethynyl group, leading to variations in its chemical and biological behavior.
Propriétés
IUPAC Name |
5-chloro-4-ethynyl-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c1-4-6-5(2)9-10(3)7(6)8/h1H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFHHISPELTTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486011 | |
| Record name | 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61514-57-6 | |
| Record name | 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-5-(2,4-dichlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B1658507.png)
![2-iodo-N'-{(Z)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzohydrazide](/img/structure/B1658508.png)
![2,2-dibromo-1-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1658510.png)
![5-[4-[(E)-N-(1,3-benzodioxole-5-carbonylamino)-C-methylcarbonimidoyl]anilino]-5-oxopentanoic acid](/img/structure/B1658511.png)

![(Z)-1-(1,3-benzodioxol-5-yl)-3-[2-(methylamino)-4-nitroanilino]prop-2-en-1-one](/img/structure/B1658516.png)
![5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1658518.png)


![2-Azaspiro[4.4]nonane-1,3-dione, 2-(4-methylphenyl)-](/img/structure/B1658526.png)
![2-Azaspiro[4.4]nonane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B1658527.png)
![2-Azaspiro[4.4]nonane-1,3-dione, 2-(4-iodophenyl)-](/img/structure/B1658528.png)
